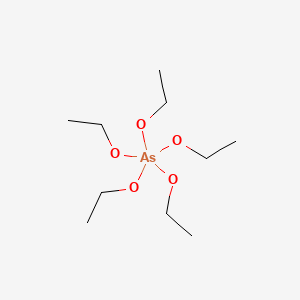
Pentaethoxyarsorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaethoxyarsorane is an organoarsenic compound with the chemical formula C10H25AsO5 . It consists of ten carbon atoms, twenty-five hydrogen atoms, one arsenic atom, and five oxygen atoms This compound is notable for its unique structure, which includes five ethoxy groups attached to an arsenic center
Preparation Methods
The synthesis of pentaethoxyarsorane typically involves the reaction of arsenic trioxide with ethanol in the presence of a catalyst. The reaction proceeds as follows:
[ \text{As}_2\text{O}_3 + 10 \text{C}_2\text{H}_5\text{OH} \rightarrow 2 \text{As}(OC}_2\text{H}_5)_5 + 3 \text{H}_2\text{O} ]
This reaction requires careful control of temperature and reaction time to ensure the complete conversion of arsenic trioxide to this compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Pentaethoxyarsorane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic pentoxide and ethyl acetate. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield arsenic trioxide and ethanol. Reducing agents such as sodium borohydride are typically used.
Substitution: The ethoxy groups in this compound can be substituted with other alkoxy groups or halogens. This reaction is often facilitated by the presence of a strong acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pentaethoxyarsorane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing arsenic metabolism.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain types of cancer.
Industry: In materials science, this compound is used in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of pentaethoxyarsorane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Pentaethoxyarsorane can be compared with other organoarsenic compounds such as trimethylarsine and triphenylarsine. While all these compounds contain arsenic, they differ in their alkyl or aryl substituents, which influence their chemical reactivity and applications.
Similar Compounds
- Trimethylarsine
- Triphenylarsine
- Triethylarsine
Properties
CAS No. |
5954-41-6 |
|---|---|
Molecular Formula |
C10H25AsO5 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
pentaethoxy-λ5-arsane |
InChI |
InChI=1S/C10H25AsO5/c1-6-12-11(13-7-2,14-8-3,15-9-4)16-10-5/h6-10H2,1-5H3 |
InChI Key |
SZTBDRDGFFXOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](OCC)(OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















